molecular formula C16H10F3N7O B12165699 (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12165699
M. Wt: 373.29 g/mol
InChI Key: MDTTWQNXIOHIGJ-UHFFFAOYSA-N
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Description

(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. The final step involves the addition of the trifluorophenyl group via nucleophilic substitution or similar reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the trifluorophenyl ring.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: The compound’s structural features suggest potential pharmacological applications, including as an anti-inflammatory or anticancer agent, although further research is needed to confirm these uses.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety may play a key role in binding to these targets, while the trifluorophenyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, (4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-{[(3,4,5-trifluorophenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of a pyrazolone core, triazolopyridazine moiety, and trifluorophenyl group

Properties

Molecular Formula

C16H10F3N7O

Molecular Weight

373.29 g/mol

IUPAC Name

5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(3,4,5-trifluorophenyl)iminomethyl]-1H-pyrazol-3-one

InChI

InChI=1S/C16H10F3N7O/c1-8-10(6-20-9-4-11(17)15(19)12(18)5-9)16(27)26(23-8)14-3-2-13-22-21-7-25(13)24-14/h2-7,23H,1H3

InChI Key

MDTTWQNXIOHIGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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